(2-Methylquinolin-8-yl) 4-methylbenzoate
Description
(2-Methylquinolin-8-yl) 4-methylbenzoate is a quinoline-based ester derivative characterized by a methyl-substituted quinoline core (at position 2) linked via an ester bond to a 4-methylbenzoate moiety.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-6-9-15(10-7-12)18(20)21-16-5-3-4-14-11-8-13(2)19-17(14)16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPIWHQQHJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Methylquinolin-8-yl) 4-methylbenzoate typically involves the esterification of 2-methylquinoline-8-ol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Chemical Reactions Analysis
(2-Methylquinolin-8-yl) 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Scientific Research Applications
(2-Methylquinolin-8-yl) 4-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 4-methylbenzoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, the compound may interact with other cellular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Quinazolinone Derivatives
The compound 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate (–7) shares the 4-methylbenzoate ester group but replaces the quinoline system with a quinazolin-4-one core. Key differences include:
- Heterocyclic Core: Quinazolinone (two nitrogen atoms, fused benzene and pyrimidine rings) vs. quinoline (one nitrogen atom, fused benzene and pyridine rings).
- Substituent Geometry: The quinazolinone derivative features a 2-tolyl group and a methyl group at position 2, creating a more sterically crowded structure.
- Crystallographic Data: The quinazolinone derivative exhibits orthogonal orientations of substituents (dihedral angles: 83.90° and 87.88°), leading to distinct π–π interactions (centroid separation: 3.6458 Å) compared to the simpler quinoline analogue .
Piperazine-Linked Quinoline Esters
For example:
- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): Incorporates a phenyl group at position 2 of the quinoline and a piperazine spacer.
- Impact of Halogenation : Derivatives like C2–C4 (4-bromo, 4-chloro, 4-fluoro substituents) exhibit enhanced electronic effects, influencing solubility and reactivity .
Indolizine-Based Analogues
Methyl 4-(6-phenylindolizin-8-yl)benzoate () replaces the quinoline system with an indolizine core (fused pyrrole and pyridine rings).
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